molecular formula C16H16F3N3O B2808283 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034336-51-9

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2808283
CAS No.: 2034336-51-9
M. Wt: 323.319
InChI Key: IXZRUQPNGPQCST-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Benzamide: The final step involves coupling the pyrazolo[1,5-a]pyridine derivative with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its pharmacokinetic properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-chlorobenzamide
  • N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-methylbenzamide

Uniqueness

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct pharmacokinetic properties such as increased metabolic stability and lipophilicity. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c17-16(18,19)13-6-2-1-5-12(13)15(23)20-9-11-10-21-22-8-4-3-7-14(11)22/h1-2,5-6,10H,3-4,7-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZRUQPNGPQCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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